ENOXACIN GLUCONATE
Description
Chemical Identity and Structural Characterization of Enoxacin Gluconate
Molecular Formula and Stoichiometric Composition
This compound exhibits a complex molecular composition that can be represented through multiple stoichiometric formulations. The primary molecular formula is established as C₂₁H₂₉FN₄O₁₀, corresponding to a molecular weight of 516.5 grams per mole. This formulation represents the complete molecular entity including both the enoxacin component and the associated gluconic acid moiety.
An alternative representation of the molecular composition expresses the compound as C₁₅H₁₇FN₄O₃·C₆H₁₂O₇, which explicitly delineates the individual components within the molecular complex. This representation clearly demonstrates the 1:1 stoichiometric relationship between enoxacin (C₁₅H₁₇FN₄O₃) with a molecular weight of 320.3189 grams per mole and gluconic acid (C₆H₁₂O₇) with a molecular weight of 196.1553 grams per mole. The combined molecular weight calculated from this representation yields 516.4742 grams per mole, which closely aligns with the previously stated value.
The component analysis reveals that enoxacin contributes the core naphthyridine structure containing the fluorine substituent at position 6 and the piperazinyl group at position 7. The gluconic acid component provides additional hydroxyl functionality and carboxylic acid character, which significantly influences the compound's physicochemical properties. The gluconate moiety introduces five hydroxyl groups and one carboxylic acid group to the overall molecular structure, substantially increasing the polar surface area and hydrogen bonding capacity compared to the parent enoxacin compound.
The molecular complexity is further evidenced by the presence of defined stereocenters within the gluconic acid component. Specifically, the gluconic acid portion contains four defined stereocenters with absolute stereochemistry, contributing to the overall three-dimensional molecular architecture. The enoxacin component maintains its achiral nature, with no defined stereocenters contributing to the overall stereochemical profile of the complex.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Analysis
The proton nuclear magnetic resonance spectroscopic characterization of enoxacin reveals distinctive chemical shifts that provide insight into the molecular environment of specific proton populations. The key proton nuclear magnetic resonance signals for enoxacin are detected at chemical shifts of 1.40 parts per million corresponding to three protons of the ethyl methyl group, 2.0 parts per million attributed to one proton of the amine functionality, 2.62 parts per million representing four protons of the piperazine ring system, 3.85 parts per million corresponding to four additional protons of the piperazine ring, and 4.48 parts per million attributed to two protons of the methylene group.
The piperazine ring system exhibits characteristic splitting patterns in the proton nuclear magnetic resonance spectrum, with the two sets of four protons each displaying distinct chemical environments due to their proximity to the electron-withdrawing naphthyridine core. The ethyl group attached to the nitrogen atom of the naphthyridine ring shows typical ethyl patterns with the methyl group appearing as a triplet at 1.40 parts per million and the methylene group appearing as a quartet at 4.48 parts per million due to coupling with adjacent protons.
The gluconic acid component of this compound contributes additional complexity to the nuclear magnetic resonance spectral profile. Gluconic acid exhibits multiple proton signals in the region between 3.6 and 4.2 parts per million, corresponding to the various hydroxyl-bearing carbon centers. The proton nuclear magnetic resonance spectrum of sodium gluconate recorded at 400 megahertz in deuterium oxide shows signals at 4.147, 4.138, 4.122, 4.042, 4.022, 4.021, and 4.020 parts per million, representing the complex coupling patterns of the polyhydroxylated chain.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, though specific data for this compound are limited in the available literature. The carbon framework of enoxacin includes the characteristic carbonyl carbon of the 4-oxo functionality and the carboxylic acid carbon, both of which appear in the downfield region of the carbon-13 spectrum. The gluconic acid component contributes six additional carbon signals corresponding to the polyhydroxylated chain and the terminal carboxylic acid functionality.
Infrared and Ultraviolet-Visible Absorption Spectroscopic Profiles
Infrared spectroscopic analysis of enoxacin reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The compound exhibits strong absorption in the carbonyl region, attributed to both the 4-oxo functionality of the naphthyridine ring and the carboxylic acid group. Additional characteristic bands include those corresponding to nitrogen-hydrogen stretching vibrations from the piperazine ring system and carbon-fluorine stretching vibrations from the fluorine substituent.
The infrared spectrum of this compound shows additional complexity due to the contribution of the gluconic acid component. Multiple hydroxyl stretching vibrations appear in the broad region between 3200 and 3600 wavenumbers, corresponding to the five hydroxyl groups present in the gluconic acid moiety. The carboxylic acid functionality of gluconic acid contributes additional carbonyl stretching absorption, which may overlap with the existing carbonyl bands from the enoxacin component.
Ultraviolet-visible absorption spectroscopy provides information about the electronic transitions within the conjugated naphthyridine ring system. The compound exhibits characteristic absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. The presence of the fluorine substituent and the extended conjugation through the carboxylic acid group influence the exact position and intensity of these absorption bands.
Fluorescence spectroscopic properties of enoxacin have been extensively studied, particularly in the context of analytical applications. The compound exhibits fluorescence emission that can be quenched by various interactions, forming the basis for sensitive analytical detection methods. The fluorescence properties are attributed to the rigid naphthyridine ring system, which provides a suitable chromophore for both absorption and emission processes.
X-ray Crystallographic Studies and Molecular Conformation
X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms within the this compound crystal lattice. The crystallographic studies reveal that the naphthyridine ring system adopts a planar conformation, which is crucial for the compound's biological activity through intercalation mechanisms. The planar nature of this core structure facilitates optimal π-π stacking interactions and provides the geometric requirements for enzyme binding.
The piperazine ring system adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings. This conformation positions the nitrogen atoms in optimal geometric arrangements for hydrogen bonding interactions and provides the appropriate three-dimensional profile for bacterial cell penetration. The orientation of the piperazine ring relative to the naphthyridine core influences the overall molecular shape and affects the compound's pharmacological properties.
Crystallographic data indicate that this compound exists as a mixture or salt form, which affects the conformational generation algorithms used in computational chemistry applications. The presence of multiple components within the crystal lattice introduces additional complexity in terms of intermolecular interactions and crystal packing arrangements. The gluconic acid component introduces extensive hydrogen bonding networks within the crystal structure, contributing to the overall stability and solubility characteristics of the compound.
The crystal structure reveals specific geometric parameters including bond lengths, bond angles, and dihedral angles that define the precise molecular geometry. The carbon-fluorine bond length is characteristic of aromatic fluorine substituents, while the carbon-nitrogen bonds within the piperazine ring exhibit typical single bond characteristics. The carboxylic acid groups of both components show standard geometric parameters consistent with their chemical environments.
Polymorphic studies may reveal different crystal forms of this compound, each with distinct physicochemical properties. Different crystalline arrangements can affect solubility, stability, and bioavailability characteristics, making crystallographic characterization essential for pharmaceutical development. The hydrogen bonding patterns between enoxacin and gluconic acid components contribute to the formation of specific crystal structures that influence the compound's bulk properties.
Comparative Analysis with Parent Compound Enoxacin
The structural comparison between this compound and its parent compound enoxacin reveals significant differences in molecular composition and physicochemical properties. Enoxacin itself has the molecular formula C₁₅H₁₇FN₄O₃ with a molecular weight of 320.32 grams per mole, representing a substantially smaller molecular entity compared to the gluconate complex. The addition of the gluconic acid component increases the molecular weight by approximately 196 grams per mole, representing a 61% increase in molecular mass.
The polar surface area undergoes dramatic changes upon gluconate formation. While enoxacin exhibits a polar surface area characteristic of its three oxygen atoms and four nitrogen atoms, the gluconate complex introduces seven additional oxygen atoms from the gluconic acid component. This increase in polar functionality significantly enhances water solubility and affects membrane permeability characteristics. The hydrogen bonding capacity increases substantially due to the five additional hydroxyl groups contributed by the gluconic acid moiety.
Spectroscopic differences between the two compounds are most pronounced in the nuclear magnetic resonance and infrared regions. The proton nuclear magnetic resonance spectrum of this compound shows additional signals in the 3.6 to 4.2 parts per million region corresponding to the gluconic acid protons, while maintaining the characteristic enoxacin signals. The infrared spectrum exhibits enhanced hydroxyl stretching absorption and additional carboxylic acid functionality, creating a more complex spectral profile compared to the parent compound.
The crystallographic properties differ significantly between the two compounds. Enoxacin typically crystallizes as discrete molecular entities with intermolecular interactions primarily through π-π stacking of the naphthyridine rings and hydrogen bonding involving the carboxylic acid and piperazine functionalities. This compound, in contrast, forms more complex crystal structures with extensive hydrogen bonding networks involving both the enoxacin and gluconic acid components, resulting in different crystal habits and stability profiles.
Solubility characteristics represent one of the most significant differences between the parent compound and its gluconate salt. Enoxacin exhibits limited water solubility due to its predominantly aromatic character and limited polar functionality. The gluconate formation dramatically enhances aqueous solubility through the introduction of multiple hydroxyl groups and the ionic character of the gluconate anion. This enhanced solubility facilitates pharmaceutical formulation and may influence bioavailability characteristics.
Properties
CAS No. |
104142-71-4 |
|---|---|
Molecular Formula |
C21H29FN4O10 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C15H17FN4O3.C6H12O7/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
InChI Key |
UQCAODSJNCBXEG-IFWQJVLJSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Temperature Control
Reaction temperatures profoundly impact yield and purity. For instance, exceeding 60°C in solvent-based methods accelerates degradation, reducing yield by 15–20%. Conversely, temperatures below 20°C prolong reaction times, increasing production costs.
pH Adjustment
Maintaining a pH of 3.5–5.5 during synthesis prevents hydrolysis of the gluconate moiety. Studies show that deviations beyond this range result in a 10–12% loss of active ingredient due to precipitation.
Solvent Selection
Ethanol concentrations >70% (v/v) in recrystallization steps enhance purity but reduce yield by 8–10% due to excessive solute precipitation. Optimal ethanol concentration (50–60%) balances purity (≥98%) and yield (85–90%).
Quality Control and Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection at 270 nm is the gold standard for quantifying this compound. The method validates purity (>98%) and detects related substances at <0.2%.
Stability Testing
Accelerated stability studies (40°C/75% RH for 6 months) confirm that this compound injections retain >95% potency, with no significant changes in pH, clarity, or related substances.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Reaction | 80–85 | 98–99 | High | Moderate |
| Solvent-Based | 85–90 | 98–99.5 | Moderate | High |
| Aqueous Formulation | 90–95 | 95–98 | High | Low |
The aqueous method excels in scalability for injectables but requires stringent sterilization. Solvent-based synthesis offers higher purity at elevated costs, while the direct reaction balances cost and yield for oral formulations.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: Enoxacin gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antibacterial activity and stability.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antibacterial properties .
Scientific Research Applications
Antimicrobial Properties
Broad-Spectrum Activity
Enoxacin gluconate exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It functions primarily by inhibiting the bacterial enzyme DNA gyrase, which is crucial for DNA replication and transcription. The compound has been shown to be effective against pathogens such as Escherichia coli and Staphylococcus spp. .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Effective | |
| Staphylococcus aureus | Moderate | |
| Pseudomonas aeruginosa | Limited |
Pharmacokinetics
Absorption and Distribution
Research has explored the pharmacokinetics of this compound, providing insights into its absorption, distribution, metabolism, and excretion. Understanding these parameters is essential for determining appropriate dosages and potential drug interactions .
Anticancer Applications
Cytotoxicity in Cancer Cells
Enoxacin has been investigated for its cytotoxic effects on various cancer cell lines. Studies have shown that it can induce apoptosis in colorectal cancer cells by modulating microRNA expression, which plays a critical role in cell cycle regulation .
Table 2: Anticancer Activity of Enoxacin
| Cancer Cell Line | Effect Observed | Reference |
|---|---|---|
| Co115 (Colorectal) | Increased apoptosis | |
| A375 (Melanoma) | Inhibition of proliferation | |
| HCT-116 (Colorectal) | Reduced metastasis |
Antiviral Properties
Potential Against Viral Infections
Recent studies have indicated that enoxacin may possess antiviral properties, particularly against viruses like HIV and hepatitis C virus (HCV). Its ability to interfere with viral replication mechanisms makes it a candidate for further research in antiviral therapies .
Case Studies
Clinical Efficacy in Urinary Tract Infections
A clinical study compared a single dose of enoxacin with a three-day treatment regimen for urinary tract infections. Results showed comparable efficacy between the two treatments, with a significant percentage of patients achieving negative urine cultures post-treatment .
Mechanism of Action
Enoxacin gluconate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the bacteria from replicating their DNA, leading to bacterial cell death .
Comparison with Similar Compounds
Pharmacokinetics
- Half-life : 3.2–6 hours (oral) and 4.5 hours (IV) .
- Dosing : 200–600 mg orally, 2–3 times daily, depending on infection severity .
- Adverse Effects : Gastrointestinal disturbances (1.3%) and mild dermatological reactions (0.4%) .
Comparison with Similar Fluoroquinolones
Below is an analysis based on class-wide properties and evidence-specific
Table 1: Key Pharmacokinetic and Pharmacodynamic Properties
*General class data inferred from fluoroquinolone literature; enoxacin-specific data sourced from provided evidence.
Key Differentiators of this compound
Metal Ion Interactions: Enoxacin’s availability decreases by 25–30% at pH 1.5 and 9 in the presence of Al³⁺, Fe²⁺, or Ca²⁺, similar to other fluoroquinolones. However, at pH 6.8 (intestinal pH), the reduction is milder (10–15%), suggesting moderate food-drug interaction risks .
CYP Inhibition Profile: Enoxacin strongly inhibits CYP1A2, reducing caffeine clearance by 6-fold . This contrasts with ciprofloxacin (moderate CYP1A2 inhibition) and moxifloxacin (minimal CYP interactions).
Clinical Indications: Unlike later-generation fluoroquinolones (e.g., levofloxacin for pneumonia), enoxacin is primarily used for UTIs and gonorrhea, reflecting its narrower spectrum .
Table 2: Adverse Event Comparison
*Class data from broader literature; enoxacin-specific data from .
Research Findings and Limitations
- Drug Resistance: Enoxacin shows efficacy against methicillin-resistant Staphylococcus epidermidis but is less potent against Staphylococcus aureus compared to newer quinolones .
- Photochemical Clastogenicity: Like other quinolones, enoxacin may induce chromosomal aberrations under UV light, necessitating caution in sun exposure .
Q & A
Q. Methodological Answer :
- Basic : Use in vitro enzymatic assays (e.g., gel electrophoresis for DNA supercoiling inhibition) to quantify topoisomerase II inhibition . Compare minimum inhibitory concentrations (MICs) against Gram-negative and Gram-positive strains with other fluoroquinolones using broth microdilution.
- Advanced : Employ RNA-seq or miRNA microarray analysis to profile global miRNA expression in bacterial biofilms pre- and post-treatment. Validate findings with CRISPR-Cas9 knockout models of miRNA-processing enzymes .
Basic Research Question: What in vitro models are appropriate for studying this compound’s efficacy against osteoclastogenesis?
Advanced Research Question : How can researchers address conflicting data between 2D cell cultures and 3D organoid models when evaluating this compound’s anti-metastatic effects in prostate cancer?
Q. Methodological Answer :
- Basic : Use RAW 264.7 macrophage cells stimulated with RANK-L to quantify TRAP-positive multinucleated osteoclasts via colorimetric assays. Include dose-response curves (0.1–50 μM) and viability controls (MTT assay) .
- Advanced : Reconcile discrepancies by standardizing culture conditions (e.g., oxygen levels, extracellular matrix composition) across models. Apply Bland-Altman analysis to assess agreement between 2D/3D IC50 values .
Basic Research Question: How should researchers statistically analyze dose-dependent inhibition curves for this compound’s osteoclast suppression?
Advanced Research Question : What multivariate statistical methods are optimal for reconciling contradictory pharmacokinetic data (e.g., bioavailability vs. renal clearance) across preclinical species?
Q. Methodological Answer :
- Basic : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression software (GraphPad Prism). Report EC50, Hill slope, and R² values with 95% confidence intervals .
- Advanced : Apply mixed-effects modeling or Bayesian hierarchical models to account for interspecies variability. Use Akaike Information Criterion (AIC) to compare model fits .
Basic Research Question: How can the PICOT framework structure a clinical trial evaluating this compound’s efficacy in diabetic foot infections?
Advanced Research Question : How do the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to longitudinal studies on this compound’s miRNA-modulating effects in oncology?
Q. Methodological Answer :
- Basic : Define PICOT elements: P (Diabetic patients with Pseudomonas aeruginosa infections), I (IV this compound 400 mg/day), C (Ciprofloxacin 500 mg BID), O (Microbiological eradication at 14 days), T (6-month follow-up) .
- Advanced : Assess feasibility via pilot studies measuring miRNA stability in serum exosomes. Ensure ethical compliance by predefining stopping rules for hepatotoxicity (ALT >3× ULN) .
Basic Research Question: What techniques optimize HPLC analysis for assessing this compound purity in synthetic batches?
Advanced Research Question : How can researchers validate qPCR protocols for quantifying miRNA-21 expression in this compound-treated prostate cancer cells?
Q. Methodological Answer :
- Basic : Use a C18 column with mobile phase (0.1% TFA in acetonitrile:water 30:70). Validate linearity (5–200 μg/mL), precision (%RSD <2%), and LOD/LOQ via ICH guidelines .
- Advanced : Perform MIQE-compliant qPCR: include no-template controls, efficiency curves (90–110%), and reference genes (e.g., GAPDH). Use ΔΔCt method with ≥3 biological replicates .
Basic Research Question: What ethical challenges arise in preclinical studies of this compound’s hepatotoxicity using rodent models?
Advanced Research Question : How can researchers mitigate bias when interpreting contradictory in vitro (apoptosis induction) and in vivo (tumor growth promotion) data?
Q. Methodological Answer :
- Basic : Follow ARRIVE guidelines for humane endpoints (e.g., tumor volume ≤1.5 cm³). Use stratified randomization to control for sex/weight variability .
- Advanced : Conduct blinded histopathological reviews and apply counterfactual analysis to assess causality. Use GRADE criteria to evaluate evidence strength .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
